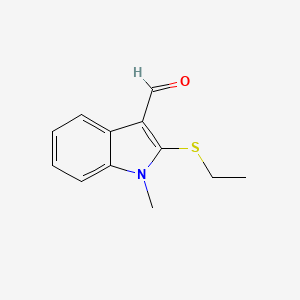

2-(ethylsulfanyl)-1-methyl-1H-indole-3-carbaldehyde

Description

Properties

IUPAC Name |

2-ethylsulfanyl-1-methylindole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NOS/c1-3-15-12-10(8-14)9-6-4-5-7-11(9)13(12)2/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJAMCTSYRIJKSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(C2=CC=CC=C2N1C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-1-methyl-1H-indole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 2-ethylthioaniline with methyl isocyanide under specific conditions to form the indole ring. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfanyl)-1-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form an alcohol.

Substitution: The ethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens or other nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(ethylsulfanyl)-1-methyl-1H-indole-3-carboxylic acid.

Reduction: Formation of 2-(ethylsulfanyl)-1-methyl-1H-indole-3-methanol.

Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(ethylsulfanyl)-1-methyl-1H-indole-3-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-1-methyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

A systematic comparison with analogous indole derivatives highlights the impact of substituent type, position, and electronic properties on physicochemical and biological characteristics. Key compounds are discussed below:

Substituent Analysis

*Calculated based on molecular formula.

Key Observations:

- Electronic Effects: Chloro substituents enhance electrophilicity at position 2, favoring nucleophilic substitution reactions, while sulfanyl groups (-S-) participate in hydrogen bonding or van der Waals interactions .

- Biological Activity: Phenylsulfonyl derivatives exhibit pronounced antibacterial and antitumor properties, likely due to the electron-withdrawing sulfonyl group stabilizing reactive intermediates .

Structural and Conformational Differences

- Ring Puckering: The ethylsulfanyl group’s bulkiness may induce minor ring puckering in the indole core, altering binding conformations in biological targets. In contrast, smaller substituents like -Cl or -SCH₃ impose less steric strain .

- Crystal Packing: Sulfur-containing derivatives (e.g., ethylsulfanyl, phenylsulfonyl) exhibit distinct intermolecular interactions. For example, phenylsulfonyl groups facilitate π-π stacking, while ethylsulfanyl may promote hydrophobic clustering .

Biological Activity

2-(Ethylsulfanyl)-1-methyl-1H-indole-3-carbaldehyde is a compound belonging to the indole family, which has shown significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, biochemical properties, and therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with multiple biological targets:

- Receptor Binding : Indole derivatives typically exhibit high affinity for various receptors, influencing numerous biological processes such as cell signaling and gene expression.

- Enzyme Interaction : This compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting metabolic pathways.

The compound demonstrates diverse biochemical properties:

- Antiviral Activity : It has shown effectiveness against several viruses, making it a candidate for antiviral drug development.

- Anticancer Properties : Research indicates that it can induce apoptosis in cancer cells, suggesting potential use in cancer therapy.

- Antimicrobial Effects : The compound exhibits activity against various bacterial strains, including resistant strains like MRSA, with minimal inhibitory concentrations (MIC) reported as low as 1 µg/mL .

Cellular Effects

Studies have highlighted the following cellular effects:

- Apoptosis Induction : The compound has been observed to trigger programmed cell death in cancerous cells through specific signaling pathways.

- Influence on Cellular Metabolism : It alters metabolic pathways by interacting with key enzymes and influencing cellular homeostasis.

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound:

Detailed Research Findings

- Anticancer Activity : In vitro studies revealed that the compound effectively inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of approximately 5 µM.

- Antimicrobial Efficacy : A study indicated that the compound exhibited an MIC of 3.90 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .

- Mechanistic Insights : The compound's ability to induce oxidative stress in cells was linked to its anticancer properties, leading to DNA damage and subsequent apoptosis .

Dosage Effects

The effects of this compound vary significantly with dosage:

- Low Doses : Beneficial effects observed in enhancing cellular processes and promoting apoptosis in cancer cells.

- High Doses : Potential toxicity noted, necessitating careful dosage regulation in therapeutic applications.

Q & A

Q. What are the established synthetic routes for 2-(ethylsulfanyl)-1-methyl-1H-indole-3-carbaldehyde, and how can reaction conditions be optimized?

The compound can be synthesized via Vilsmeier-Haack formylation of 1-methyl-1H-indole derivatives. A typical procedure involves reacting 1-methylindole with phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at 50–60°C, followed by quenching with ice water and neutralization with sodium bicarbonate. The ethylsulfanyl group is introduced via nucleophilic substitution or thiolation reactions. For example, sulfur-containing substituents are often incorporated using alkyl thiols under basic conditions. Purification via column chromatography (e.g., petroleum ether/ethyl acetate gradients) is critical to isolate the product . Optimization involves adjusting stoichiometry, temperature, and reaction time to minimize side products like over-oxidized or dimerized species.

Q. How can the purity and structural integrity of this compound be validated?

High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential for confirming molecular weight and structural assignments. For instance, the aldehyde proton typically appears as a singlet near δ 10.0 ppm in ¹H NMR. Single-crystal X-ray diffraction (SCXRD) provides definitive proof of molecular geometry. Crystallization is achieved by slow evaporation of solvents like dichloromethane/hexane mixtures. Data refinement using SHELXL ensures accurate bond-length and angle measurements, with R factors <0.05 indicating high reliability .

Q. What safety protocols are recommended for handling this compound during synthesis?

Due to the reactivity of intermediates like POCl₃ and potential toxicity of sulfhydryl reagents, use fume hoods , nitrile gloves , and protective eyewear . Waste containing halogenated byproducts must be segregated and disposed via certified hazardous waste services. Acute toxicity assays (e.g., LD₅₀ in rodents) should guide exposure limits .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as Fukui indices, to identify electrophilic centers. The aldehyde and ethylsulfanyl groups exhibit distinct reactivities: the aldehyde is prone to Schiff base formation, while the sulfanyl group participates in radical or oxidative coupling. Solvent effects (e.g., polar aprotic vs. protic) are simulated using the COSMO-RS model to optimize reaction pathways .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results?

Discrepancies between NMR (solution state) and SCXRD (solid state) often arise from conformational flexibility. For example, the ethylsulfanyl group may adopt multiple rotamers in solution but a single conformation in crystals. Variable-temperature NMR and dynamic HPLC can probe rotational barriers, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O bonds) that stabilize specific conformations .

Q. How does structural modification of this compound enhance its biological activity?

Structure-Activity Relationship (SAR) studies reveal that substituting the ethylsulfanyl group with bulkier thioethers (e.g., cyclohexylsulfanyl) improves antibacterial potency against Gram-positive pathogens. The aldehyde moiety can be derivatized to hydrazones or oximes for enhanced antifungal activity. In vitro assays (MIC/MBC) against Staphylococcus aureus and Candida albicans are conducted using broth microdilution methods .

Q. What role does this compound play in experimental phasing of macromolecular crystallography?

Heavy-atom derivatives of the indole core (e.g., iodinated analogs) serve as phasing agents in protein crystallography. The compound’s planar structure facilitates π-stacking with aromatic residues, enhancing anomalous scattering signals. SHELXC/D/E pipelines process diffraction data, with log-likelihood gain (LLG) scores >10 indicating successful phasing .

Methodological Tables

Table 1: Key Crystallographic Data for Related Indole Derivatives

| Compound | Space Group | R Factor | Bond Length (C–S, Å) | Reference |

|---|---|---|---|---|

| 2-Methyl-1-phenylsulfonyl | P2₁/c | 0.049 | 1.762 | |

| 3-Cyclohexylsulfanyl | P 1 | 0.049 | 1.781 |

Table 2: Optimized Reaction Conditions for Sulfanyl Group Introduction

| Reagent | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Ethyl thiol | DMF | 60 | 78 | >99% |

| Sodium sulfide | EtOH/H₂O | 25 | 65 | 95% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.